2-[(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
Molecular Formula |
C22H20N4O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O2S/c1-13-9-14(2)19(15(3)10-13)24-18(27)12-29-22-25-20(16-7-5-4-6-8-16)17(11-23)21(28)26-22/h4-10H,12H2,1-3H3,(H,24,27)(H,25,26,28) |
InChI Key |
WJCQCPWSCROASH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Modified Biginelli Protocol
Reactants :
-
Benzaldehyde (aryl aldehyde)
-
Ethyl cyanoacetate (β-keto ester substitute, providing the cyano group)
-
Urea or thiourea
Catalytic Systems :
-
ZnCl₂/Urea Deep Eutectic Solvent (DES) : A green chemistry approach using a 3.5:1 urea-to-ZnCl₂ molar ratio achieves 96% yield in 7 minutes at 80°C. DES acts as both solvent and catalyst, enhancing reaction efficiency by stabilizing intermediates.
-
Trifluoroacetic Acid (TFA) in Acetonitrile : Cyclo-condensation under reflux with TFA (5 mol%) yields 89–92% product in 18 hours.
Mechanistic Pathway :
-
Acylimine Formation : Benzaldehyde and urea condense to form an N-acyliminium ion.
-
Knoevenagel Adduct : Ethyl cyanoacetate attacks the iminium ion, generating a linear ureide.
-
Cyclization and Dehydration : Intramolecular cyclization yields the dihydropyrimidine core, with Zn²⁺ or H⁺ facilitating dehydration.
Optimization Data :
Chemical Reactions Analysis
Types of Reactions
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or reduce the cyano group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and oxo positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidines.
Scientific Research Applications
2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are evaluated below, focusing on substituent effects, synthetic pathways, and crystallographic data.
Structural Analogues with Varied Aryl Substituents
Compounds sharing the dihydropyrimidinyl-sulfanyl-acetamide backbone but differing in aryl substituents exhibit distinct properties:
Key Observations :
- The 2,4,6-trimethylphenyl group introduces steric hindrance, which may reduce solubility but improve metabolic stability relative to smaller substituents (e.g., chlorophenyl or phenoxy groups) .
Crystallographic and Hydrogen-Bonding Patterns
and highlight the role of substituents in dictating crystal packing and hydrogen-bonding networks:
- N-(2,4,6-Trimethylphenyl)acetamides () form monoclinic crystals with intermolecular N–H···O hydrogen bonds between acetamide groups. Bulky trimethylphenyl groups reduce planarity, leading to less dense packing compared to unsubstituted phenyl analogs .
- N-(Chlorophenyl)-diaminopyrimidine analogs () exhibit extended hydrogen-bonded networks via pyrimidine N–H and acetamide C=O groups, enhancing thermal stability .
In contrast, the target compound’s cyano and oxo groups may promote additional hydrogen-bonding interactions (e.g., N–H···N≡C or C=O···H–C), though crystallographic data for this specific derivative are unavailable in the provided evidence .
Physicochemical Properties
- Melting Points: Compounds with electron-withdrawing groups (e.g., chloro, cyano) exhibit higher melting points (230–232°C for dichlorophenyl analog ) compared to methyl-substituted derivatives (224–226°C ).
- Solubility: Bulky 2,4,6-trimethylphenyl and hydrophobic cyano groups likely reduce aqueous solubility, a limitation shared with dichlorophenyl analogs .
Biological Activity
The compound 2-[(5-cyano-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a member of the dihydropyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . The structure features a dihydropyrimidine core with a cyano group and a sulfanyl moiety, contributing to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the dihydropyrimidine core through cyclization reactions and subsequent modifications to introduce the sulfanyl and acetamide functionalities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the cyano group enhances electron-withdrawing capabilities, potentially increasing the compound's ability to scavenge free radicals.
Neuroprotective Effects
In vitro studies have shown that derivatives of dihydropyrimidines can protect neuronal cells against oxidative stress. For example, related compounds have demonstrated protective effects in PC12 cells against sodium nitroprusside-induced damage, suggesting potential neuroprotective applications for this compound as well .
Enzyme Inhibition
The compound may also exhibit inhibitory activity against specific enzymes. Similar compounds have been reported as effective inhibitors of carbonic anhydrase II, which is crucial for various physiological processes including pH regulation and fluid secretion . The inhibition of such enzymes could lead to therapeutic applications in conditions like glaucoma or metabolic disorders.
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The cyano and sulfanyl groups may facilitate electron transfer, enhancing radical scavenging.
- Neuroprotective Mechanism : The compound may modulate signaling pathways associated with apoptosis and oxidative stress response in neuronal cells.
- Enzyme Interaction : The structural features allow for effective binding to enzyme active sites, inhibiting their function.
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization, sulfanyl group introduction, and acetamide coupling. Key conditions include:
- Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reactivity .
- Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitutions .
- Temperature : Controlled heating (60–80°C) to avoid decomposition of intermediates .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures .
Q. How is the structural integrity of this compound validated?
Advanced spectroscopic and crystallographic methods are employed:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- IR Spectroscopy : Detection of functional groups (e.g., cyano ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and confirms bond lengths/angles in derivatives .
Q. What are the primary biological targets of this compound?
While direct data on this compound is limited, structurally analogous dihydropyrimidinones exhibit:
- Enzyme inhibition : Targeting kinases or oxidoreductases via the sulfanyl-acetamide motif .
- Receptor binding : Interactions with G-protein-coupled receptors (GPCRs) due to the trimethylphenyl group .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values) .
- Purity assessment : Use HPLC-MS (>95% purity threshold) to rule out confounding impurities .
- Comparative studies : Benchmark against known inhibitors (e.g., staurosporine for kinases) .
Q. What computational methods predict this compound's pharmacokinetics?
- ADME modeling : Tools like SwissADME predict absorption (LogP ~3.2) and cytochrome P450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like COX-2 or EGFR .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing cyano group) with activity .
Q. How to design derivatives with enhanced selectivity?
Rational modifications include:
- Core substitution : Replace the phenyl group at position 6 with heteroaromatic rings (e.g., furan) to alter steric effects .
- Acetamide tuning : Introduce electron-donating groups (e.g., methoxy) on the trimethylphenyl moiety to improve solubility .
- Sulfanyl linker optimization : Test methylthio vs. ethylthio groups for metabolic stability .
Methodological Challenges and Solutions
Q. Why does the compound exhibit batch-dependent variability in crystallinity?
- Root cause : Polymorphism due to solvent evaporation rates or temperature gradients during crystallization .
- Solution : Use controlled cooling rates and seed crystals for reproducible crystal forms .
Q. How to optimize reaction yields for scale-up?
- DoE (Design of Experiments) : Apply Taguchi or factorial designs to optimize parameters (e.g., solvent ratio, catalyst loading) .
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
